TPT-260

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

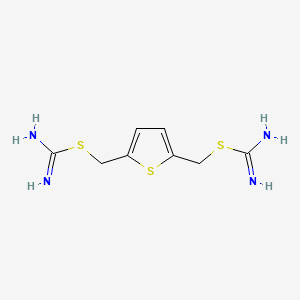

Structure

3D Structure

Properties

IUPAC Name |

[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S3/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12/h1-2H,3-4H2,(H3,9,10)(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUNTSTRCLVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)CSC(=N)N)CSC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TPT-260 mechanism of action in neurons

An In-Depth Technical Guide on the Core Mechanism of Action of TPT-260 in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule chaperone that stabilizes the retromer complex, a critical component of intracellular protein trafficking. This guide elucidates the core mechanism of action of this compound in neurons, focusing on its dual role in mitigating neuroinflammation and rescuing endosomal trafficking defects implicated in neurodegenerative diseases. Through a comprehensive review of preclinical studies, this document provides quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Retromer Stabilization

This compound, also known as R55, functions as a pharmacological chaperone for the retromer complex.[1] The retromer complex is essential for the sorting and transport of protein cargo from endosomes to either the trans-Golgi network or the cell surface for reuse.[2] Deficiencies in retromer function have been linked to neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound binds to the interface between the VPS35 and VPS29 subunits of the retromer core, enhancing its stability and function.[1] By stabilizing the retromer complex, this compound facilitates the efficient trafficking of cargo proteins, preventing their degradation and promoting cellular homeostasis.[1]

Attenuation of Neuroinflammation in Microglia

In the context of neuronal health, this compound exhibits potent anti-inflammatory effects, primarily by modulating microglial activation. Microglia, the resident immune cells of the central nervous system, can become overactivated in response to injury or disease, leading to the release of pro-inflammatory cytokines that are toxic to neurons.[3]

This compound has been shown to suppress the activation of M1 pro-inflammatory microglia. The primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

This compound prevents the nuclear translocation of the p65 subunit of NF-κB in microglia stimulated with lipopolysaccharide (LPS) and nigericin. This inhibition of NF-κB activation leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines. The proposed upstream mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) and IκB kinase β (IKKβ) pathway.

Signaling Pathway: this compound Inhibition of NF-κB in Microglia

References

- 1. De novo macrocyclic peptides for inhibiting, stabilizing, and probing the function of the retromer endosomal trafficking complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transgenic Mouse Models of Alzheimer’s Disease: An Integrative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

TPT-260: A Small Molecule Chaperone of the Retromer Complex with Neuroprotective and Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: TPT-260, also known as R55 and NSC 55712, is a thiophene thiourea derivative that functions as a pharmacological chaperone for the retromer complex.[1] The retromer is a crucial multiprotein assembly responsible for the sorting and trafficking of transmembrane proteins from endosomes to the trans-Golgi network and the cell surface.[2] By stabilizing the retromer complex, this compound has emerged as a promising therapeutic candidate for neurodegenerative diseases and ischemic stroke due to its ability to modulate cellular trafficking and inflammatory pathways.[3]

Core Mechanism of Action: Retromer Stabilization

This compound acts by binding to the retromer complex, specifically at the interface between the Vps35 and Vps29 subunits, with a dissociation constant (Kd) of approximately 5 µM. This interaction stabilizes the complex against thermal denaturation, enhancing its function in cellular trafficking. The core of the retromer complex consists of a cargo-recognition trimer of vacuolar protein sorting (Vps) proteins: Vps35, Vps26, and Vps29. This compound's chaperone activity ensures the proper function of this complex, which is vital for neuronal health and the clearance of pathogenic proteins.

Therapeutic Applications and Preclinical Evidence

Neurodegenerative Diseases: Alzheimer's Disease

In the context of Alzheimer's disease (AD), defects in endosomal trafficking have been identified as a key pathological feature. The retromer complex plays a neuroprotective role by preventing the amyloid precursor protein (APP) from being processed into amyloid-beta (Aβ) peptides in the endosome.

This compound has been shown to:

-

Increase the levels of retromer proteins in cultured hippocampal neurons in a dose-dependent manner.

-

Redirect APP away from the endosome, thereby reducing the formation of pathogenic Aβ.

-

Rescue pathological phenotypes in human induced pluripotent stem cell (hiPSC)-derived neurons with mutations in the SORL1 gene, a key regulator of endosomal trafficking implicated in AD. Specifically, this compound treatment reduces enlarged early endosomes, lowers secreted Aβ levels, and decreases phosphorylated Tau (p-Tau) levels.

Ischemic Stroke

Ischemic stroke triggers a neuroinflammatory cascade mediated primarily by microglia, leading to neuronal damage. This compound has demonstrated significant anti-inflammatory and neuroprotective effects in preclinical models of ischemic stroke.

Key findings include:

-

Significant reduction of brain infarct area and inflammation in a mouse model of middle cerebral artery occlusion (MCAO).

-

Improvement in neurological function in stroke model mice.

-

Inhibition of the pro-inflammatory M1 microglia phenotype by suppressing the nuclear translocation of NF-κB and subsequently reducing the expression of pro-inflammatory cytokines IL-1β and TNF-α.

-

Inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to decreased release of mature IL-1β and alleviation of neuroinflammation.

Quantitative Data Summary

| Parameter | Value | Context | Source |

| Dissociation Constant (Kd) | ~5 µM | Binding affinity of this compound to the retromer complex. | |

| Infarct Area Reduction | Statistically significant | This compound treatment in MCAO mice model of cerebral infarction. | |

| IL-1β and TNF-α Reduction | Statistically significant | Reduced levels of pro-inflammatory factors in the brains of MCAO mice treated with this compound. |

Signaling Pathways and Experimental Workflows

This compound Mechanism in Alzheimer's Disease Pathology

Caption: this compound stabilizes the retromer complex, redirecting APP trafficking and reducing pathogenic Aβ formation.

This compound Anti-Inflammatory Mechanism in Ischemic Stroke

Caption: this compound inhibits M1 microglia activation, suppressing NF-κB signaling and the NLRP3 inflammasome.

Experimental Protocols

Ischemic Stroke Model (Middle Cerebral Artery Occlusion)

A middle cerebral artery occlusion (MCAO) animal model was utilized to simulate ischemic stroke in mice. Following the surgical procedure to induce ischemia, animals were treated with this compound. The therapeutic effects were assessed by measuring the brain infarct area and evaluating neurological function using scoring systems like the Bederson score. The levels of pro-inflammatory cytokines IL-1β and TNF-α in the brain tissue were quantified to determine the anti-inflammatory effects of this compound.

In Vitro Microglia Inflammation Model

Primary microglia were cultured and treated with lipopolysaccharides (LPS) to induce a pro-inflammatory M1 phenotype. These activated microglia were then treated with this compound. The mechanism of action was investigated by assessing the nuclear translocation of NF-κB p65 and the expression of downstream pro-inflammatory genes and proteins, including Nlrp3, Tnf-α, and Il-1β. Inflammasome formation was also evaluated.

Human iPSC-Derived Neuron Model for Alzheimer's Disease

To study the effects of this compound on Alzheimer's-related pathologies, human induced pluripotent stem cells (hiPSCs) with genetic variants linked to AD (e.g., in the SORL1 gene) were differentiated into neurons. These neurons were treated with this compound. The rescue of pathological phenotypes was assessed by examining endosome size, levels of secreted Aβ, and levels of phosphorylated Tau. The localization of retromer components (like VPS35) and APP within the endosomes was also analyzed to confirm the drug's effect on trafficking pathways.

Conclusion

This compound is a promising small molecule with a well-defined mechanism of action centered on the stabilization of the retromer complex. Its ability to restore proper endosomal trafficking provides a strong rationale for its development in treating neurodegenerative disorders like Alzheimer's disease. Furthermore, its potent anti-inflammatory effects through the inhibition of microglial activation and the NF-κB pathway highlight its potential as a therapeutic agent for acute neurological injuries such as ischemic stroke. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

TPT-260: A Novel Modulator of Microglial Activation and Neuroinflammation

An In-depth Technical Guide on the Anti-inflammatory Effects of TPT-260 in Microglia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, a small molecule chaperone of the retromer complex, with a specific focus on its effects on microglia. This compound has demonstrated significant therapeutic potential in preclinical models of neuroinflammation, primarily by attenuating the pro-inflammatory M1 phenotype of microglia. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and provides an overview of the experimental protocols used to elucidate these effects.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in microglial activation. The primary mechanism involves the repression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2][3] In resting microglia, NF-κB is sequestered in the cytoplasm. Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of various pro-inflammatory genes.[2]

This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the expression of downstream inflammatory mediators.[1] This leads to a significant reduction in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

Furthermore, this compound has been observed to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage and maturation of pro-IL-1β into its active, secreted form. By inhibiting NLRP3, this compound further curtails the inflammatory cascade mediated by IL-1β.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)

| Parameter | Control (Saline) | This compound Treated | Percentage Change | Statistical Significance |

| Bederson Score (Neurological Deficit) | High | Significantly Improved | - | p < 0.05 |

| Infarcted Brain Area | Large | Significantly Reduced | - | p < 0.01 |

| Brain IL-1β Levels | Elevated | Significantly Inhibited | - | p < 0.001 |

| Brain TNF-α Levels | Elevated | Significantly Inhibited | - | p < 0.001 |

| Data derived from a Middle Cerebral Artery Occlusion (MCAO) mouse model of ischemic stroke. |

Table 2: In Vitro Effects of this compound on LPS/Nigericin-Treated Primary Microglia

| Parameter | LPS/Nig-Treated (Control) | This compound + LPS/Nig-Treated | Percentage Change | Statistical Significance |

| ASC Speck Formation (Inflammasome) | High | Significantly Reduced | - | p < 0.01 |

| Nlrp3 Gene Expression | Upregulated | Significantly Decreased | - | **p < 0.001 |

| Tnf-α Gene Expression | Upregulated | Significantly Decreased | - | p < 0.01 |

| Il-1β Gene Expression | Upregulated | Significantly Decreased | - | **p < 0.001 |

| Nuclear Localization of NF-κB p65 | High | Significantly Decreased | - | p < 0.05 |

| NLRP3 Protein Levels | Elevated | Decreased | - | p < 0.05 |

| TLR4 Protein Levels | Elevated | Decreased | - | p < 0.05 |

| Phosphorylated IKKβ Levels | Elevated | Decreased | - | p < 0.05 |

| Phosphorylated p65 Levels | Elevated | Decreased | - | p < 0.05 |

| IL-1β Protein Levels | Elevated | Decreased | - | p < 0.05 |

| Primary microglia were treated with Lipopolysaccharide (LPS) and Nigericin (Nig) to induce a pro-inflammatory M1 phenotype. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

-

Objective: To simulate ischemic stroke and evaluate the neuroprotective and anti-inflammatory effects of this compound in a living organism.

-

Animal Model: Adult male mice are typically used.

-

Procedure:

-

Anesthesia is induced in the subject animal.

-

A midline cervical incision is made, and the common carotid artery is exposed.

-

A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

-

This compound or a vehicle control (saline) is administered to the animals as per the study design (e.g., intraperitoneal injection).

-

Neurological deficits are assessed at various time points using a standardized scoring system (e.g., Bederson score).

-

After a set duration, animals are euthanized, and brain tissue is collected for analysis of infarct volume (e.g., using TTC staining) and biochemical assays (e.g., ELISA for cytokine levels).

-

Primary Microglia Culture and M1 Polarization

-

Objective: To isolate and culture primary microglia and induce a pro-inflammatory (M1) phenotype to study the direct effects of this compound on microglial activation.

-

Procedure:

-

Cerebral cortices are dissected from neonatal mouse pups.

-

The tissue is mechanically and enzymatically dissociated to create a single-cell suspension.

-

The mixed glial cell population is cultured in appropriate media.

-

After a period of growth, microglia are isolated from the mixed culture (e.g., by shaking or magnetic-activated cell sorting).

-

Isolated microglia are plated and allowed to adhere.

-

To induce M1 polarization, the cultured microglia are treated with Lipopolysaccharide (LPS) and, in some experiments, Nigericin (Nig).

-

Concurrent or pre-treatment with this compound is performed to assess its inhibitory effects.

-

Cell lysates and culture supernatants are collected for downstream analysis.

-

Western Blot Analysis

-

Objective: To quantify the protein levels of key components of the NF-κB and NLRP3 inflammasome signaling pathways.

-

Procedure:

-

Proteins are extracted from treated and control microglia cells.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NLRP3, TLR4, phospho-IKKβ, phospho-p65, IL-1β).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and imaged.

-

Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the gene expression levels of pro-inflammatory cytokines and inflammasome components.

-

Procedure:

-

Total RNA is extracted from treated and control microglia cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using gene-specific primers for Nlrp3, Tnf-α, and Il-1β.

-

The relative expression of each gene is calculated using the delta-delta Ct method and normalized to a housekeeping gene (e.g., GAPDH).

-

Immunofluorescence Staining

-

Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit.

-

Procedure:

-

Microglia are cultured on coverslips and subjected to the various treatment conditions.

-

Cells are fixed and permeabilized.

-

Cells are incubated with a primary antibody against NF-κB p65.

-

After washing, a fluorescently labeled secondary antibody is applied.

-

The cell nuclei are counterstained with a nuclear dye (e.g., DAPI).

-

Coverslips are mounted on slides and imaged using a fluorescence microscope.

-

The intensity of p65 staining within the nucleus is quantified.

-

Visualizations

Caption: this compound inhibits NF-κB signaling and NLRP3 inflammasome activation in microglia.

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

TPT-260: A Technical Guide to its Role in Tau Phosphorylation Reduction for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPT-260, also known as R55, is a small molecule pharmacological chaperone that has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease (AD). Its mechanism of action centers on the stabilization of the retromer complex, a crucial component of the cellular endo-lysosomal trafficking system. Dysfunction of the retromer has been increasingly implicated in the pathogenesis of AD, leading to the accumulation of pathological proteins, including hyperphosphorylated tau. This technical guide provides an in-depth overview of the preclinical evidence demonstrating the efficacy of this compound in reducing tau phosphorylation, details the experimental methodologies used in these pivotal studies, and visualizes the underlying molecular pathways.

Data Presentation: Efficacy of this compound in Reducing Tau Phosphorylation

Preclinical studies utilizing human induced pluripotent stem cell (hiPSC)-derived cortical neurons with mutations in the SORL1 gene, a key risk factor for AD, have demonstrated the potential of this compound to mitigate tau pathology. Treatment with this compound has been shown to decrease the phosphorylation of tau at multiple disease-relevant epitopes.[1] The following tables summarize the observed effects.

Table 1: Effect of this compound on Tau Phosphorylation at Threonine-231 (p-tau Thr231)

| Cell Line/Genotype | Treatment | Measurement Method | Result | Quantitative Data |

| hiPSC-derived cortical neurons (Wild-Type) | This compound | ELISA | No significant change | Data not available |

| hiPSC-derived cortical neurons (SORL1 Knockout) | This compound | ELISA | Reduction in p-tau Thr231 | Specific percentage reduction not available in public sources |

| hiPSC-derived cortical neurons (SORL1 Heterozygous) | This compound | ELISA | Reduction in p-tau Thr231 | Specific percentage reduction not available in public sources |

| hiPSC-derived cortical neurons (SORL1 Variant) | This compound | ELISA | Reduction in p-tau Thr231 | Specific percentage reduction not available in public sources |

Table 2: Effect of this compound on Tau Phosphorylation at PHF-1 Epitope (Serine-396/404)

| Cell Line/Genotype | Treatment | Measurement Method | Result | Quantitative Data |

| hiPSC-derived cortical neurons (SORL1 Knockout) | This compound | Western Blot | Decrease in p-tau PHF-1 | Specific fold change not available in public sources |

Table 3: Effect of this compound on Tau Phosphorylation at AT8 Epitope (Serine-202/Threonine-205)

| Cell Line/Genotype | Treatment | Measurement Method | Result | Quantitative Data |

| hiPSC-derived cortical neurons (SORL1 Knockout) | This compound | Western Blot | Decrease in p-tau AT8 | Specific fold change not available in public sources |

Experimental Protocols

The following are representative protocols for the key experiments cited in the studies on this compound and tau phosphorylation. The specific details are based on standard laboratory procedures and may have been adapted by the original researchers.

Enzyme-Linked Immunosorbent Assay (ELISA) for p-tau Thr231

-

Coating: 96-well microplates are coated with a capture antibody specific for total tau protein and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

-

Sample Incubation: Cell lysates from this compound treated and control hiPSC-derived neurons are added to the wells and incubated.

-

Detection Antibody: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for tau phosphorylated at threonine-231 is added.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change proportional to the amount of p-tau Thr231.

-

Measurement: The absorbance is read using a microplate reader, and the concentration of p-tau Thr231 is determined by comparison to a standard curve.

Western Blot for p-tau PHF-1 and AT8

-

Protein Extraction: Total protein is extracted from this compound treated and control hiPSC-derived neurons using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each sample is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution like non-fat milk or BSA to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the PHF-1 or AT8 epitope of phosphorylated tau.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to HRP that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponding to p-tau is quantified.

-

Normalization: The levels of phosphorylated tau are normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway of this compound in Reducing Tau Phosphorylation

The following diagram illustrates the proposed mechanism of action for this compound. This compound acts as a pharmacological chaperone to stabilize the retromer complex. The retromer plays a critical role in trafficking proteins within the endo-lysosomal system. A functional retromer complex facilitates the recycling of receptors and the transport of cargo to the Golgi apparatus, preventing their degradation in the lysosome. In the context of tau pathology, a dysfunctional retromer leads to the impaired clearance of phosphorylated tau, contributing to its accumulation and aggregation. By stabilizing the retromer, this compound enhances its function, promoting the efficient trafficking and subsequent clearance of pathological tau species.

References

An In-depth Technical Guide to the Discovery and Preclinical Development of AMT-260 for Refractory Mesial Temporal Lobe Epilepsy

A Note on Nomenclature: Initial searches for "TPT-260" yielded ambiguous results. However, substantial and detailed technical information is available for AMT-260 , a gene therapy candidate for refractory mesial temporal lobe epilepsy (MTLE). Given the depth of the user's request for a technical whitepaper, it is highly probable that "this compound" was a typographical error for "AMT-260." This document will focus on AMT-260, developed by uniQure.

Introduction

Mesial temporal lobe epilepsy (MTLE) is the most common form of focal epilepsy, and a significant portion of patients are refractory to current anti-seizure medications, creating a high unmet medical need.[1] AMT-260 is an investigational gene therapy that offers a novel, one-time administered approach to treating refractory MTLE. Developed by uniQure, this therapeutic agent is designed to locally suppress the aberrant expression of the glutamate ionotropic receptor kainate type subunit 2 (GluK2), which is believed to be a key driver of seizure activity in the hippocampus of MTLE patients.[2][3]

AMT-260 utilizes an adeno-associated virus serotype 9 (AAV9) vector to deliver two engineered microRNAs (miRNAs) that target the GRIK2 gene for degradation. By reducing the expression of the GluK2 protein subunit, AMT-260 aims to decrease the hyperexcitability of neurons in the hippocampus, thereby reducing or eliminating seizures. Preclinical studies in animal models have demonstrated a dose-dependent reduction in seizure frequency, and the therapy is currently being evaluated in a Phase I/IIa clinical trial.

Quantitative Data Summary

The preclinical and early clinical development of AMT-260 has yielded promising quantitative data regarding its efficacy and target engagement.

Table 1: Preclinical Efficacy of AMT-260 in a Pilocarpine-Induced Mouse Model of Temporal Lobe Epilepsy

| Dose (vg/hippocampus) | Outcome | Reference |

| Increasing Doses | Dose-dependent decrease in the number of electrical seizures per day. | |

| 5.0 x 10⁹ | Full biological effect observed. | |

| Not Specified | Significant and stable knockdown of GluK2 expression for up to 6 months. |

Table 2: Preclinical Target Engagement and Safety of AMT-260 in Non-Human Primates (NHPs)

| Dose (vg/hippocampus) | Outcome | Reference |

| 1.2 x 10¹⁰ to 1.2 x 10¹² | Vector DNA concentrated in the hippocampus and adjacent entorhinal cortex with minimal distribution outside the CNS. | |

| Not Specified | >90% knockdown of GRIK2 mRNA at 6 months post-administration. | |

| All Doses | Well-tolerated with a good benefit-to-risk ratio. |

Table 3: Initial Clinical Data from the GenTLE Phase I/IIa Trial (First Patient)

| Metric | Observation | Reference |

| Baseline Seizure Frequency | Average of 7 seizures per month. | |

| Post-AMT-260 Seizure Frequency | 2 seizures over a 5-month follow-up period. | |

| Recent Seizure Activity | No seizures reported in the last 60 days as of the April 17th data cutoff. | |

| Safety | No serious adverse events reported. |

Experimental Protocols

Preclinical Efficacy Assessment in a Pilocarpine-Induced Mouse Model of Temporal Lobe Epilepsy

This model is used to induce status epilepticus (SE) in mice, leading to the development of spontaneous recurrent seizures, which mimics key features of human MTLE.

-

Animal Model: Mice are treated with pilocarpine, a cholinergic agonist, to induce SE.

-

Procedure:

-

To mitigate the peripheral cholinergic effects of pilocarpine, mice are pre-treated with scopolamine.

-

Pilocarpine is administered to induce SE. The severity of seizures is monitored and scored.

-

After a defined period of SE, a benzodiazepine such as midazolam may be administered to control the duration of the seizures and reduce mortality.

-

Following a latent period of several days, the mice develop spontaneous recurrent seizures.

-

-

AMT-260 Administration: Increasing doses of AMT-260 are injected into the hippocampus of the pilocarpine-treated mice.

-

Efficacy Readouts:

-

Electroencephalogram (EEG) is used to measure the number of electrical seizures per day.

-

Behavioral assessments are conducted to monitor the general health of the animals.

-

Molecular analyses of hippocampal tissue are performed at 1, 3, and 6 months post-administration to evaluate the expression of GluK2 and the stability of the miRNA.

-

Preclinical Safety and Biodistribution in Non-Human Primates (NHPs)

These studies are crucial for evaluating the safety profile and the distribution of the gene therapy vector in a larger animal model with a brain more similar to humans.

-

Animal Model: Naive non-human primates.

-

AMT-260 Administration:

-

AMT-260 is administered via bilateral, convection-enhanced, MRI-guided intrahippocampal delivery. This method is chosen to mimic the proposed clinical administration route.

-

A range of doses, from 1.2 x 10¹⁰ to 1.2 x 10¹² vg/hippocampus, are assessed.

-

-

Assessments:

-

Safety: The animals are monitored for any adverse effects at 1, 3, and 6 months post-treatment.

-

Biodistribution: Vector DNA concentration is measured in the hippocampus, adjacent entorhinal cortex, and other tissues to assess the distribution of the AAV9 vector.

-

Target Engagement: High neuronal expression of the miRNA and the knockdown of GRIK2 mRNA are quantified in the hippocampus.

-

GenTLE Phase I/IIa Clinical Trial

This is a first-in-human study to evaluate the safety, tolerability, and preliminary efficacy of AMT-260 in adults with unilateral refractory MTLE.

-

Study Design: A multi-center, open-label trial with two dosing cohorts of six patients each.

-

Participants: Adults with a diagnosis of unilateral refractory MTLE.

-

Intervention: A one-time intracerebral administration of AMT-260 via MRI-guided convection-enhanced delivery.

-

Primary Endpoints:

-

Safety and tolerability of AMT-260.

-

-

Secondary/Exploratory Endpoints:

-

First signs of efficacy, including the change in seizure frequency from baseline.

-

Biodistribution properties of AMT-260.

-

-

Data Collection:

-

Participants are monitored through study site visits, telephone calls, blood tests, and questionnaires.

-

Seizures are recorded using an electronic seizure diary.

-

Visualizations

Caption: GluK2 Signaling Pathway in MTLE and AMT-260 Mechanism of Action.

References

- 1. uniQure Announces Dosing of First Patient in GenTLE Phase I/IIa Clinical Trial of AMT-260 for the Treatment of Refractory Mesial Temporal Lobe Epilepsy - BioSpace [biospace.com]

- 2. uniQure gets FDA clearance for AAV9 vector gene therapy [manufacturingchemist.com]

- 3. uniQure Announces FDA Clearance of Investigational New Drug Application for AMT-260 Gene Therapy for Refractory Mesial Temporal Lobe Epilepsy | uniqure BV [uniqure.gcs-web.com]

TPT-260: A Technical Guide to a Novel Retromer Chaperone

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPT-260, a novel thiophene thiourea derivative, has emerged as a significant small molecule chaperone of the retromer complex. This complex plays a crucial role in intracellular protein trafficking, and its dysfunction is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and ischemic stroke. This compound stabilizes the retromer complex, enhancing its function and promoting the proper sorting and recycling of key transmembrane proteins. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and therapeutic potential. Detailed experimental protocols and data are presented to facilitate further research and development of this promising compound.

Chemical Structure and Properties

This compound is chemically known as thiophene-2,5-diylbis(methylene) dicarbamimidothioate dihydrochloride.[1] Its core structure consists of a central thiophene ring substituted at the 2 and 5 positions with methylene groups linked to carbamimidothioate moieties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | thiophene-2,5-diylbis(methylene) dicarbamimidothioate dihydrochloride | [1] |

| Molecular Formula | C₈H₁₂N₄S₃ · 2HCl | |

| Molecular Weight | 333.3 g/mol (dihydrochloride salt) | |

| Appearance | Crystalline solid | |

| SMILES | N=C(N)SCC1=CC=C(CSC(N)=N)S1.Cl.Cl | |

| InChI | InChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H | |

| InChIKey | DSODRWWHAUGSGD-UHFFFAOYSA-N | |

| Solubility | DMSO: 25 mg/mLPBS (pH 7.2): 10 mg/mL |

Mechanism of Action: Retromer Complex Stabilization

The primary mechanism of action of this compound is its function as a pharmacological chaperone that stabilizes the retromer complex. The retromer is a heterotrimeric protein complex, composed of VPS35, VPS26, and VPS29, that is essential for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network.

This compound binds to the retromer complex, increasing its thermal stability and enhancing its function. This stabilization is crucial for the proper trafficking of cargo proteins, including the amyloid precursor protein (APP). By promoting the recycling of APP away from the endosomal pathway where it is processed into amyloid-beta (Aβ) peptides, this compound reduces the production of pathogenic Aβ.

Therapeutic Potential in Neurodegenerative Diseases

Alzheimer's Disease

In preclinical models of Alzheimer's disease, this compound has demonstrated the ability to reduce the levels of secreted Aβ peptides and decrease the accumulation of phosphorylated Tau (p-Tau), two key pathological hallmarks of the disease. By enhancing retromer function, this compound promotes the non-amyloidogenic processing of APP and improves the clearance of Tau.

Ischemic Stroke

This compound has also shown significant therapeutic potential in animal models of ischemic stroke. It has been found to reduce the infarct area and neuroinflammation. A key mechanism in this context is the inhibition of the pro-inflammatory M1 polarization of microglia. This compound achieves this by suppressing the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response.[1]

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the use of this compound in a mouse model of ischemic stroke.

Materials:

-

This compound

-

Sterile saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO

Procedure:

-

Prepare this compound solution in sterile saline.

-

Administer this compound (5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection to mice 24 hours prior to MCAO surgery.[1]

-

Induce MCAO for a defined period (e.g., 60 minutes) followed by reperfusion.

-

Assess neurological deficits at selected time points post-surgery.

-

At the study endpoint, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

-

Collect brain tissue for infarct volume analysis (e.g., TTC staining) and immunohistochemical or biochemical analysis.

In Vitro Microglial NF-κB Nuclear Translocation Assay

This protocol details the assessment of this compound's effect on NF-κB activation in cultured microglia.

Materials:

-

Primary microglia or microglial cell line (e.g., BV-2)

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium and supplements

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Plate microglia in appropriate culture vessels.

-

Pre-treat cells with varying concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB activation.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope and quantify the nuclear translocation of NF-κB.

Measurement of Aβ and p-Tau Levels in Neuronal Cultures

This protocol outlines the procedure for measuring the effect of this compound on Aβ and p-Tau levels in primary neurons or iPSC-derived neurons.

Materials:

-

Primary neurons or iPSC-derived neurons

-

This compound

-

Cell culture medium

-

ELISA kits for Aβ40, Aβ42, and specific p-Tau epitopes (e.g., AT8, PHF-1)

-

Lysis buffer

Procedure:

-

Culture neurons to the desired density.

-

Treat neurons with this compound at various concentrations or vehicle for a specified duration (e.g., 48-72 hours).

-

Collect the conditioned medium for the analysis of secreted Aβ levels.

-

Lyse the cells to obtain cell lysates for the analysis of intracellular p-Tau and total Tau levels.

-

Perform ELISA for Aβ40, Aβ42, and p-Tau/total Tau according to the manufacturer's instructions.[2]

-

Normalize the results to total protein concentration.

Summary and Future Directions

This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the stabilization of the retromer complex. Its demonstrated efficacy in preclinical models of Alzheimer's disease and ischemic stroke highlights its potential for treating a range of neurodegenerative and neurological disorders. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, further elucidating its downstream signaling effects, and advancing it towards clinical trials. The detailed protocols provided in this guide are intended to support and accelerate these critical next steps in the development of this compound as a novel therapeutic agent.

References

- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tau reduction in the presence of amyloid-β prevents tau pathology and neuronal death in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Binding and Engagement of TPT-260

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPT-260, also known as R55, is a small molecule pharmacological chaperone that has garnered significant interest for its therapeutic potential in neurodegenerative diseases and other conditions linked to defects in endosomal trafficking. This document provides a comprehensive technical overview of the binding and engagement of this compound with its primary cellular target, the retromer complex. The retromer is a crucial multiprotein assembly responsible for the sorting and recycling of transmembrane proteins from endosomes to the trans-Golgi network and the cell surface.[1][2][3] this compound enhances the function of the retromer complex by directly binding to and stabilizing its core components.[4][5]

Core Mechanism of Action: Retromer Complex Stabilization

The primary mechanism of action of this compound is the stabilization of the retromer core, a heterotrimer composed of the proteins Vps35, Vps29, and Vps26. This compound binds at a critical interface between the Vps35 and Vps29 subunits. This binding event acts as a molecular "glue," enhancing the thermal stability of the entire complex and, consequently, its cellular abundance and activity. By promoting a more stable and functional retromer complex, this compound facilitates the proper trafficking of essential cellular cargo, thereby mitigating pathological processes associated with retromer dysfunction, such as the amyloidogenic processing of the amyloid precursor protein (APP) in Alzheimer's disease.

Quantitative Data on this compound Target Binding and Engagement

The following tables summarize the key quantitative data available for the interaction of this compound with the retromer complex.

| Parameter | Value | Assay | Reference |

| Thermal Stability Shift (ΔTm) | +10 °C | Differential Scanning Fluorimetry (DSF) | |

| Description | This compound increases the melting temperature of the purified, reconstituted heterotrimeric retromer complex by 10 °C, indicating a significant stabilization of the complex upon binding. |

| Parameter | Value | Cell Type | Assay | Reference |

| Half-Maximum Effective Concentration (EC50) for Vps35 Level Increase | ~3.3 µM | Primary Hippocampal Neurons | Immunocytochemistry and Quantitative Confocal Microscopy | |

| Description | This compound treatment leads to a dose-dependent increase in the cellular levels of the core retromer component Vps35, with an EC50 of approximately 3.3 µM. This suggests that by stabilizing the complex, this compound protects its subunits from degradation. |

Experimental Protocols

Detailed methodologies for key experiments to assess this compound target binding and engagement are provided below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon the binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To quantify the binding affinity of this compound to the purified human retromer complex.

Materials:

-

Purified human retromer complex (Vps35, Vps29, and Vps26 subunits)

-

This compound (R55)

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Dialysis cassettes

-

Centrifugal filters

Protocol:

-

Protein Preparation:

-

Express and purify the human retromer complex using established protocols.

-

Thoroughly dialyze the purified retromer complex against the ITC buffer to ensure buffer matching.

-

Determine the final protein concentration accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

-

Centrifuge the protein solution at high speed to remove any aggregates immediately before the experiment.

-

-

Ligand Preparation:

-

Dissolve this compound in the ITC buffer to the desired stock concentration. Ensure complete dissolution.

-

Prepare the final ligand solution by diluting the stock in the same dialysis buffer used for the protein.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the retromer solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the injection parameters (e.g., number of injections, volume per injection, spacing between injections).

-

-

Data Acquisition and Analysis:

-

Perform the titration experiment, injecting the this compound solution into the retromer solution.

-

Record the heat changes associated with each injection.

-

Integrate the raw data to obtain the heat released or absorbed per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm the engagement of this compound with the retromer complex in intact cells.

Materials:

-

Cell line of interest (e.g., HEK293T or a neuronal cell line)

-

This compound (R55)

-

DMSO (vehicle control)

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Thermal cycler or heating block

-

Western blotting reagents and equipment

-

Antibodies against Vps35 and a loading control protein (e.g., GAPDH)

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to a sufficient density.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37 °C.

-

-

Heat Challenge:

-

Harvest the treated cells and wash with PBS.

-

Resuspend the cell pellets in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70 °C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Perform Western blot analysis on the soluble fractions using antibodies against Vps35 and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for Vps35 at each temperature for both this compound-treated and control samples.

-

Plot the normalized Vps35 band intensity against the temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway involving this compound and the experimental workflows for assessing its target engagement.

Caption: this compound binds to the Vps35-Vps29 interface, stabilizing the retromer complex.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine binding affinity.

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

References

- 1. De novo macrocyclic peptides for inhibiting, stabilizing, and probing the function of the retromer endosomal trafficking complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stabilizing the Retromer Complex in a Human Stem Cell Model of Alzheimer’s Disease Reduces TAU Phosphorylation Independently of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retromer's Role in Endosomal Trafficking and Impaired Function in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological chaperones stabilize retromer to limit APP processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

TPT-260: A Novel Modulator of Synaptic Function Through Retromer Complex Stabilization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TPT-260, a small molecule chaperone of the retromer complex, has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. Its primary mechanism of action involves the stabilization of the retromer complex, a crucial component of the endosomal sorting machinery that governs the trafficking of transmembrane proteins. Dysregulation of this pathway is increasingly implicated in synaptic dysfunction, a key early event in the pathophysiology of many neurological diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on synaptic function, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. While direct electrophysiological evidence of this compound's impact on synaptic plasticity is still an emerging area of investigation, this guide synthesizes the existing robust data on its role in restoring cellular processes fundamental to synaptic health and function.

Introduction

Synaptic dysfunction is a hallmark of numerous neurodegenerative diseases, preceding overt neuronal loss and clinical symptoms.[1] The intricate machinery that maintains synaptic integrity and plasticity is heavily reliant on precise protein trafficking to and from the synapse. The retromer complex, a highly conserved protein assembly, plays a pivotal role in this process by mediating the retrograde transport of cargo proteins from endosomes to the trans-Golgi network (TGN).[2] this compound (also known as R55) is a pharmacological chaperone that stabilizes the retromer complex, thereby enhancing its function.[3][4] This guide explores the multifaceted effects of this compound on synaptic function, with a focus on its molecular mechanisms and the experimental evidence supporting its potential as a synaptoprotective agent.

Core Mechanism of Action: Retromer Stabilization

This compound acts by binding to a pocket at the interface of the VPS35 and VPS29 subunits of the retromer core, increasing the thermal stability of the complex.[4] This stabilization enhances the overall levels and function of the retromer, leading to more efficient sorting and trafficking of its cargo proteins.

References

- 1. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Use of Pharmacological Retromer Chaperones in Alzheimer’s Disease and other Endosomal-related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Postsynaptic Potentials Participate in Intracellular and Extracellular Theta Rhythms in the Hippocampus: A Personal Narrative - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

TPT-260: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPT-260, also known as R55, is a small molecule chaperone of the retromer complex, a crucial component of the endosomal sorting machinery. By stabilizing the interaction between the VPS35 and VPS29 subunits, this compound enhances retromer function, which is implicated in the trafficking of transmembrane proteins.[1] Dysregulation of the retromer complex is associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] In cellular models, this compound has demonstrated therapeutic potential by reducing the production of pathogenic amyloid-β (Aβ) and phosphorylated Tau in neurons.[3] Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway in microglia, the primary immune cells of the central nervous system.[4]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its efficacy in modulating retromer function and its downstream effects on cellular signaling pathways.

Data Presentation

This compound Compound Information

| Property | Value | Reference |

| Alternate Name | R55 | |

| Molecular Weight | 333.32 g/mol (Dihydrochloride salt) | |

| Solubility | Water (16.66 mg/mL), DMSO (9 mg/mL) | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Quantitative Data on this compound Efficacy

| Cell Type | Parameter | Metric | Value | Treatment Conditions | Reference |

| Primary Hippocampal Neurons | Retromer Stabilization | EC50 for Vps35 levels | ~3.3 µM | 48 hours | |

| Primary Cortical Neurons | Aβ40 Reduction | % Decrease | Not specified | 5 µM for 48 hours | |

| Primary Cortical Neurons | Aβ42 Reduction | % Decrease | Not specified | 5 µM for 48 hours | |

| Primary Microglia | Cytotoxicity | Cell Viability | No significant effect | Not specified |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Neurons

Caption: this compound stabilizes the retromer complex, promoting APP trafficking and reducing amyloid-β.

This compound Anti-Inflammatory Mechanism in Microglia

Caption: this compound inhibits NF-κB signaling in microglia, reducing pro-inflammatory gene expression.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effects on cell viability, retromer, and NF-κB pathways.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation

Materials:

-

This compound Dihydrochloride powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.33 mg of this compound dihydrochloride (MW: 333.32 g/mol ) in 1 mL of DMSO.

-

Solubilization: Vortex briefly to ensure the compound is fully dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Neuronal or Microglial Cultures with this compound

Materials:

-

Cultured primary neurons or microglia

-

Complete cell culture medium appropriate for the cell type

-

This compound stock solution (10 mM in DMSO)

Procedure:

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere and stabilize for at least 24 hours.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical dose-response range for initial experiments could be 0.1, 1, 5, 10, and 25 µM.

-

Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2. A 48-hour incubation period has been shown to be effective for observing effects on retromer protein levels.

-

Downstream Assays: Following incubation, proceed with the desired downstream analysis, such as cytotoxicity assays, protein extraction for Western blotting, or cell fixation for immunofluorescence.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells treated with this compound (from Protocol 2) in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

MTT Addition: After the this compound treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

Materials:

-

Microglia treated with this compound (from Protocol 2) on glass coverslips in a 24-well plate

-

Lipopolysaccharide (LPS) for stimulation

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Stimulation: Following pre-treatment with this compound for a specified time (e.g., 1-2 hours), stimulate the microglia with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB translocation. Include a non-stimulated control.

-

Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS and then block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the anti-NF-κB p65 primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS and then counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash three times with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear p65 fluorescence in this compound-treated cells compared to LPS-only treated cells indicates inhibition of the NF-κB pathway.

References

- 1. Pharmacological chaperones stabilize retromer to limit APP processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retromer stabilization using a pharmacological chaperone protects in an α-synuclein based mouse model of Parkinson’s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological chaperones stabilize retromer to limit APP processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

TPT-260 In Vivo Application Notes for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of TPT-260, a small molecule chaperone of the retromer complex, in mouse models of neurological disorders. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound, also known as R55, is a pharmacological chaperone that stabilizes the retromer complex, a key component of the cellular machinery responsible for recycling and trafficking of transmembrane proteins.[1] Dysfunction of the retromer complex has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and ischemic stroke.[1][2] By enhancing retromer function, this compound has shown promise in preclinical studies by reducing the accumulation of pathogenic proteins and mitigating neuroinflammation.[2][3]

Mechanism of Action

This compound binds to the interface of the Vps35 and Vps29 subunits of the retromer core, enhancing its stability. This stabilization promotes the trafficking of cargo proteins, such as the amyloid precursor protein (APP), away from processing pathways that lead to the generation of amyloid-beta (Aβ) peptides. In the context of neuroinflammation, as seen in ischemic stroke, this compound has been shown to suppress the NF-κB signaling pathway in microglia, leading to a reduction in the production of pro-inflammatory cytokines.

Figure 1: this compound's dual mechanism of action.

In Vivo Dosage and Administration in Mouse Models

Published studies have primarily utilized intraperitoneal (IP) injection for the administration of this compound in mouse models. The following table summarizes the available quantitative data.

| Mouse Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |

| Ischemic Stroke (MCAO) | 5 mg/kg | Intraperitoneal (IP) | Saline (for control) | Single dose 24 hours prior to MCAO surgery | |

| Parkinson's Disease (related compound 2a) | 1, 5, 10 mg/kg | Intraperitoneal (IP) | Not specified | Daily for 15 days |

Experimental Protocols

Preparation of this compound for Intraperitoneal (IP) Injection

Materials:

-

This compound (R55) powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

(Optional) Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (27-30 gauge)

Protocol:

-

Direct Solubilization in Saline (Preferred Method):

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile saline to achieve the desired final concentration for a 5 mg/kg dose.

-

Vortex thoroughly until the compound is completely dissolved. Ensure the solution is clear before administration.

-

-

Solubilization using a Co-solvent (if solubility in saline is limited):

-

Dissolve the this compound powder in a minimal amount of sterile DMSO (e.g., to create a 10x stock solution). For in vitro studies, a 50% DMSO in water solution has been used.

-

Vortex until fully dissolved.

-

Further dilute the stock solution with sterile saline to the final desired concentration, ensuring the final DMSO concentration is low (typically <5%) to minimize toxicity.

-

Mix thoroughly by vortexing.

-

Note: Always prepare fresh solutions on the day of administration.

Intraperitoneal (IP) Injection Procedure

Figure 2: Workflow for IP injection in mice.

Procedure:

-

Restrain the mouse using an appropriate method (e.g., scruffing the neck).

-

Position the mouse to expose the abdomen, tilting the head downwards to move the abdominal organs away from the injection site.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Insert a 27-30 gauge sterile needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, reposition the needle.

-

Slowly inject the prepared this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any immediate adverse reactions.

Pharmacokinetics and Toxicity

Currently, there is limited publicly available data on the detailed pharmacokinetics and toxicity of this compound in mice. However, preliminary data suggests that the compound is relatively non-toxic. In an ischemic stroke model, a single 5 mg/kg IP dose was well-tolerated. Further studies are required to establish a comprehensive profile including half-life, bioavailability, and maximum tolerated dose (MTD).

Application in Alzheimer's Disease Mouse Models

While specific in vivo dosage and administration protocols for this compound in Alzheimer's disease (AD) mouse models are not yet fully detailed in published literature, its mechanism of action strongly supports its therapeutic potential. In vitro studies using primary neurons from AD mouse models have shown that this compound can increase retromer protein levels and reduce the production of Aβ peptides.

Experimental Design Considerations for AD Models:

-

Mouse Models: Transgenic models that develop amyloid plaques and/or tau pathology, such as 5XFAD, APP/PS1, or 3xTg-AD mice, are appropriate.

-

Treatment Schedule: Chronic administration is likely necessary to assess the impact on disease progression. Treatment could be initiated before or after the onset of pathology to evaluate prophylactic or therapeutic effects.

-

Outcome Measures:

-

Behavioral tests: Morris water maze, Y-maze, novel object recognition to assess cognitive function.

-

Biochemical analysis: ELISA or Western blot to quantify Aβ and phosphorylated tau levels in brain homogenates.

-

Histopathology: Immunohistochemistry to visualize amyloid plaques, neurofibrillary tangles, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Summary and Future Directions

This compound is a promising therapeutic candidate for neurodegenerative diseases, with a well-defined mechanism of action. The available data provides a starting point for in vivo studies in mouse models. Future research should focus on establishing optimal dosing and treatment schedules for chronic conditions like Alzheimer's disease, as well as thoroughly characterizing the pharmacokinetic and toxicity profiles of this compound to facilitate its translation to clinical applications.

References

- 1. The Use of Pharmacological Retromer Chaperones in Alzheimer’s Disease and other Endosomal-related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

TPT-260 Administration in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of TPT-260 in preclinical animal studies, with a focus on established protocols and key experimental considerations. This compound, also known as R55, is a pharmacological chaperone of the retromer complex, a key cellular machinery involved in protein trafficking. Its therapeutic potential is being investigated in neurodegenerative diseases such as ischemic stroke and Alzheimer's disease.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound and related retromer-stabilizing compounds in various animal models.

| Animal Model | Compound | Administration Route | Dosage | Frequency | Duration | Reference |

| Ischemic Stroke (MCAO) | This compound | Intraperitoneal (IP) | 5 mg/kg | Single dose | 24 hours prior to MCAO | [1] |

| Parkinson's Disease (α-synuclein) | Compound '2a' (R55 analog) | Intraperitoneal (IP) | 10 mg/kg | Daily | 100 days | [2][3] |

| Alzheimer's Disease (5xFAD) | R55 (this compound) | Intracranial Stereotaxic Injection | Not specified | Single dose | 24 hours post-injection | [4] |

| Skin Biology Model | R55 (this compound) | Topical | ~10 mg/kg/day | Daily | Not specified | [5] |

Experimental Protocols

Intraperitoneal (IP) Administration of this compound in a Mouse Model of Ischemic Stroke

This protocol is based on a study investigating the neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) mouse model.

Objective: To administer this compound intraperitoneally to mice prior to inducing ischemic stroke.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

2-month-old C57BL/6 mice

-

Sterile syringes (1 mL) and needles (25-27G)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of this compound Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve this compound in sterile saline to achieve a final concentration that allows for the administration of 5 mg/kg in a reasonable injection volume (e.g., 100 µL per 20 g mouse). Ensure complete dissolution. The vehicle used in the reference study was saline.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the this compound solution to be injected.

-

Gently restrain the mouse by scruffing the neck to expose the abdomen.

-

Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate gently to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any signs of distress or adverse reactions following the injection.

-

The MCAO surgery is performed 24 hours after the this compound administration.

-

General Protocols for Other Administration Routes

a) Oral Gavage Administration

Objective: To administer a solution or suspension of this compound directly into the stomach of a mouse.

Materials:

-

This compound formulated for oral administration (e.g., in water, corn oil, or a specific vehicle)

-

Flexible or rigid gavage needle (18-22G for adult mice)

-

Syringe (1 mL)

-

Animal scale

Procedure:

-

Preparation of Formulation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle.

-

Animal Restraint: Firmly restrain the mouse to prevent movement and ensure proper alignment of the head and neck.

-

Gavage Needle Insertion: Gently insert the gavage needle into the esophagus and advance it into the stomach. The correct placement can be confirmed by the lack of resistance and the animal's ability to breathe.

-

Substance Administration: Slowly administer the calculated volume of the this compound formulation.

-

Needle Removal: Carefully withdraw the gavage needle.

-

Monitoring: Observe the animal for any signs of respiratory distress or discomfort.

b) Intravenous (IV) Injection (Tail Vein)

Objective: To administer a solution of this compound directly into the systemic circulation via the lateral tail vein.

Materials:

-

This compound in a sterile, injectable solution

-

Syringe (e.g., insulin syringe) with a small gauge needle (27-30G)

-

Mouse restrainer

-

Heat lamp or warming pad

Procedure:

-

Preparation: Prepare a sterile, particle-free solution of this compound.

-

Animal Preparation: Place the mouse in a restrainer and warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

-

Vein Visualization: Clean the tail with 70% ethanol to help visualize the veins.

-

Needle Insertion: Insert the needle, bevel up, into one of the lateral tail veins.

-

Injection: Slowly inject the this compound solution. Successful injection is indicated by the clearing of the vein.

-

Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse effects.

c) Subcutaneous (SC) Injection

Objective: To administer a solution or suspension of this compound into the subcutaneous space.

Materials:

-

This compound in a sterile formulation

-

Syringe (1 mL) and needle (25-27G)

-

Animal scale

Procedure:

-

Preparation: Prepare a sterile solution or suspension of this compound.

-

Animal Restraint: Gently restrain the mouse and lift a fold of skin between the shoulder blades to form a "tent".

-

Needle Insertion: Insert the needle into the base of the skin tent, parallel to the body.

-

Injection: Aspirate to ensure the needle is not in a blood vessel, then inject the substance.

-

Post-Injection: Withdraw the needle and gently massage the area to aid in dispersal. Observe the animal for any local reactions.

Signaling Pathways and Experimental Workflows

This compound and the NF-κB Signaling Pathway in Ischemic Stroke